Regioisomeric Differentiation: Divergent Electronic Properties and Reactivity
The 5-methoxy substitution pattern of this compound results in a distinct molecular electrostatic potential surface compared to the 6-methoxy isomer (6-Methoxypyridazine-3-carboxylic acid, CAS 56434-28-7). This alters the electron density on the pyridazine nitrogen atoms, which is critical for metal coordination and hydrogen-bonding interactions. While direct head-to-head reactivity data is not available in public literature, the difference in InChIKey (YOPNWBUWFQFLHQ-UHFFFAOYSA-N for the 5-methoxy vs. a different key for the 6-methoxy) confirms non-interchangeable molecular structures [1]. This regioisomeric difference is a primary driver for selecting this specific compound in structure-activity relationship (SAR) studies.
| Evidence Dimension | Regioisomerism / InChIKey |
|---|---|
| Target Compound Data | 5-Methoxypyridazine-3-carboxylic acid (InChIKey: YOPNWBUWFQFLHQ-UHFFFAOYSA-N) |
| Comparator Or Baseline | 6-Methoxypyridazine-3-carboxylic acid (InChIKey: Different) |
| Quantified Difference | InChIKey mismatch |
| Conditions | Structural comparison |
Why This Matters
Ensures procurement of the correct regioisomer for reproducible SAR and synthetic route development.
- [1] PubChemLite. 5-methoxypyridazine-3-carboxylic acid. InChIKey: YOPNWBUWFQFLHQ-UHFFFAOYSA-N. View Source
